

Application Notes and Protocols: Measuring ACSS2 Inhibition by AD-8007

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Compound of Interest

Compound Name: AD-8007

Cat. No.: B15568349

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a crucial enzyme in cellular metabolism, responsible for converting acetate into acetyl-CoA. This process is vital for lipid synthesis and histone acetylation, particularly in cancer cells, which often rely on acetate as a key nutrient source, especially under stressful conditions like hypoxia.^[1] The upregulation of ACSS2 in various cancers makes it a compelling target for therapeutic intervention.^[1] **AD-8007** is a novel, brain-penetrant inhibitor of ACSS2 that has shown significant anti-cancer activity in preclinical models, particularly in the context of breast cancer brain metastasis.^{[2][3][4]} These application notes provide detailed protocols for measuring the inhibition of ACSS2 by **AD-8007**, encompassing enzymatic and cell-based assays.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of **AD-8007** on ACSS2.

Parameter	Value	Assay Type	Cell Line/System	Reference
IC50	0.89 μ M	ACSS2 Enzymatic Inhibition (in vitro)	Recombinant Human ACSS2	[5]

Table 1: Biochemical Inhibition of ACSS2 by **AD-8007**. This table presents the half-maximal inhibitory concentration (IC50) of **AD-8007** against purified ACSS2 enzyme.

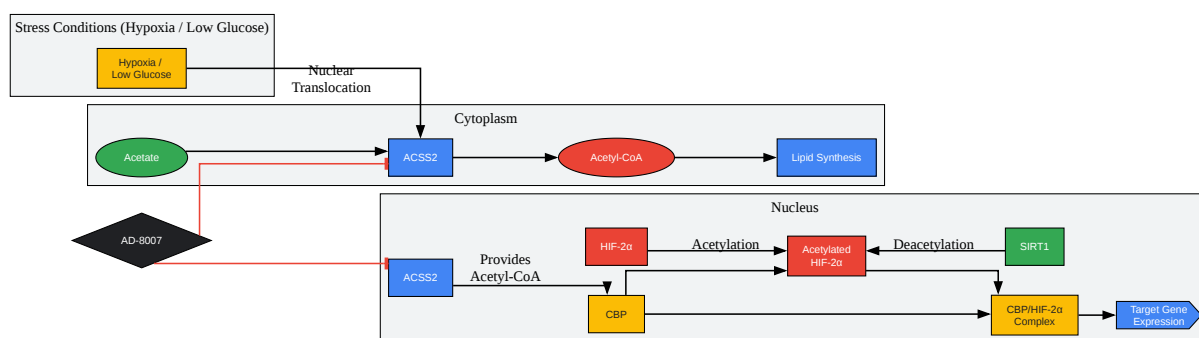
Assay	Metric	Effect of AD-8007	Cell Line	Reference
Colony Formation	Reduction in colony number	Significant decrease in a dose-dependent manner.	MDA-MB-231BR	[2][3]
Lipid Storage	Reduction in lipid droplet content	Significant reduction observed.	MDA-MB-231BR	[2][3]
Cell Death	Increase in propidium iodide staining	Significant increase in cell death.	MDA-MB-231BR	[2]
Tumor Growth (in vivo)	Reduction in tumor burden	Significant reduction in tumor size in a mouse model.	MDA-MB-231BR	[2][6]

Table 2: Cellular and In Vivo Effects of **AD-8007**. This table summarizes the observed effects of **AD-8007** on various cellular processes and in an in vivo model of breast cancer brain metastasis.

Signaling Pathways and Experimental Workflows

ACSS2 Signaling Pathways

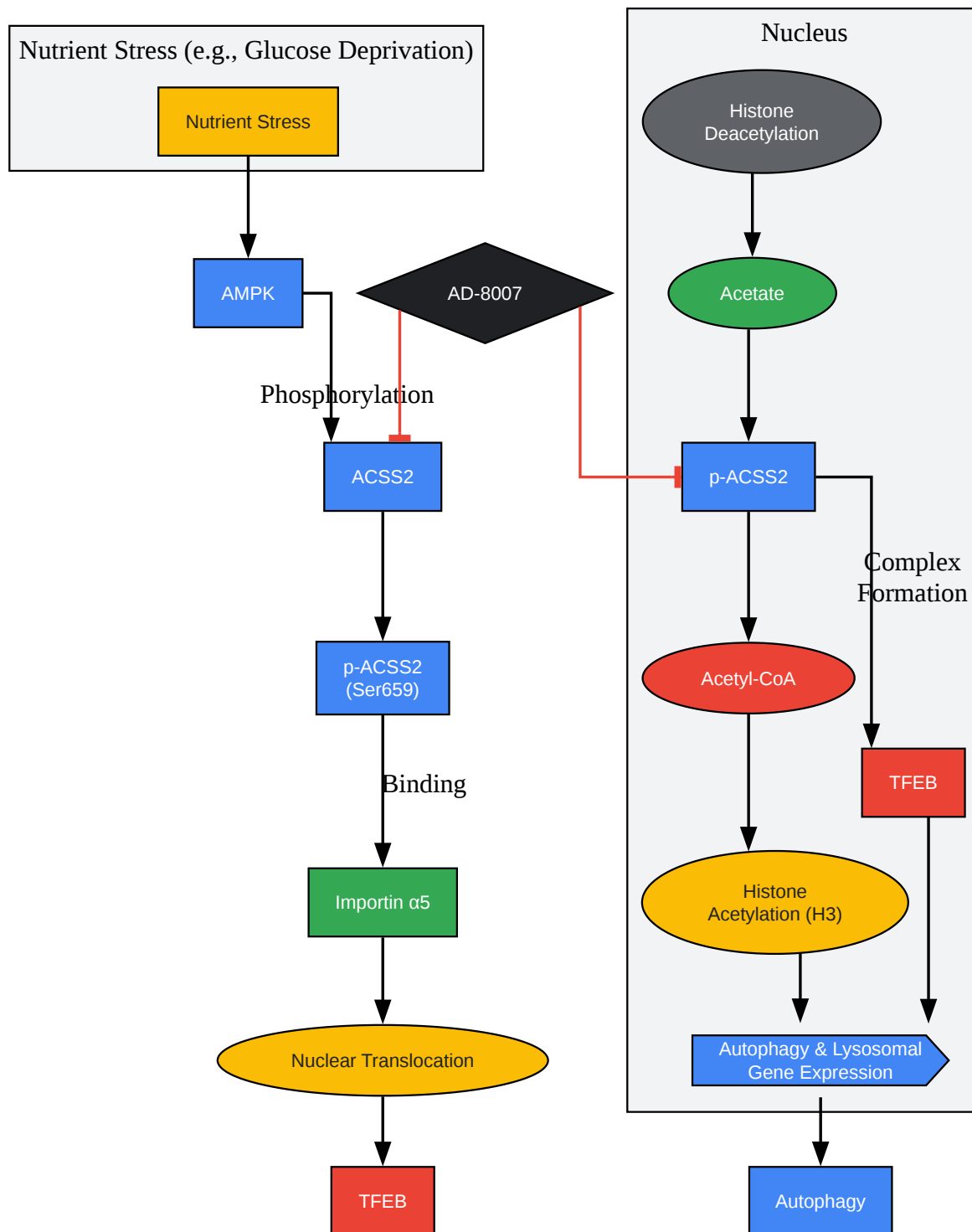
ACSS2 plays a critical role in several signaling pathways that are crucial for cancer cell survival and proliferation.



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Caption: ACSS2 in the HIF-2α Signaling Pathway.

Under hypoxic conditions, ACSS2 translocates to the nucleus where it provides acetyl-CoA for the acetylation of HIF-2α by the coactivator CBP.^{[7][8][9][10]} This acetylation is crucial for the formation of a stable CBP/HIF-2α complex, leading to the transcription of target genes that promote cancer cell survival.^{[7][8][9][10]} **AD-8007** inhibits both cytoplasmic and nuclear ACSS2, thereby disrupting this pro-survival signaling.

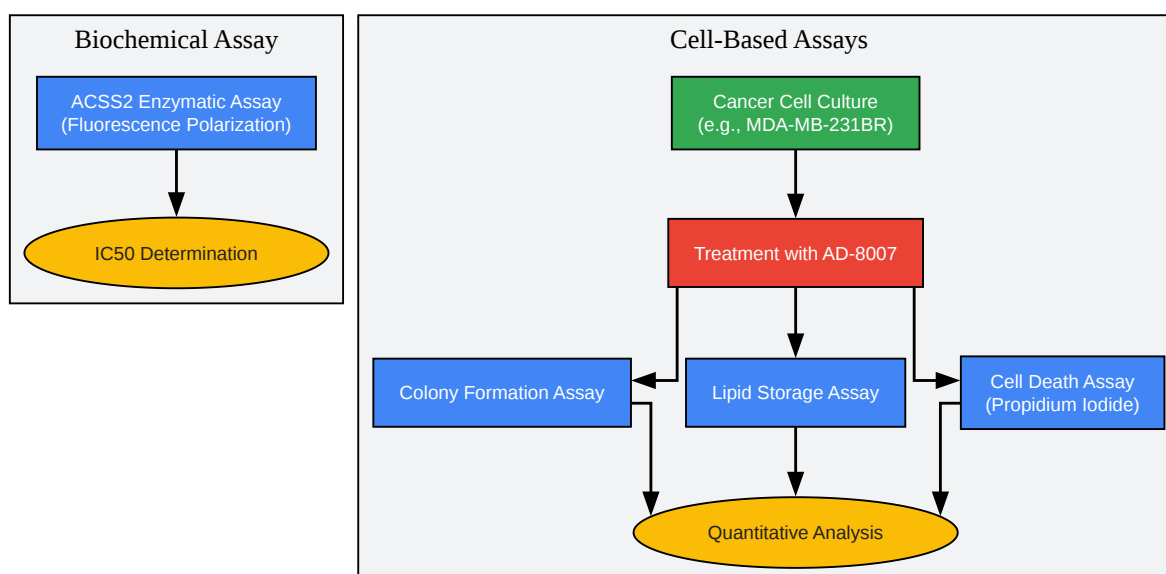


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Caption: ACSS2 in the AMPK/Autophagy Pathway.

Under nutrient stress, AMP-activated protein kinase (AMPK) phosphorylates ACSS2, leading to its nuclear translocation.[7][11][12][13] In the nucleus, ACSS2, in complex with transcription factor EB (TFEB), utilizes acetate from histone deacetylation to locally produce acetyl-CoA.[7][11][12][13] This acetyl-CoA is then used for histone H3 acetylation, promoting the expression of autophagy and lysosomal genes, which supports cell survival.[7][11][12][13] **AD-8007** inhibits ACSS2, thereby suppressing this survival mechanism.

Experimental Workflow



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- To cite this document: BenchChem. [Application Notes and Protocols: Measuring ACSS2 Inhibition by AD-8007]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568349#measuring-acss2-inhibition-by-ad-8007]

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